H-DL-xiThr-DL-Pro-DL-Pro-DL-xiThr-NH2
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Overview
Description
H-DL-xiThr-DL-Pro-DL-Pro-DL-xiThr-NH2: is a synthetic peptide compound composed of a sequence of amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The structure of this peptide includes two residues of DL-xiThr (threonine) and two residues of DL-Pro (proline), which contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-xiThr-DL-Pro-DL-Pro-DL-xiThr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (DL-xiThr) is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (DL-Pro) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as manual SPPS but allow for higher throughput and consistency.
Chemical Reactions Analysis
Types of Reactions
H-DL-xiThr-DL-Pro-DL-Pro-DL-xiThr-NH2 can undergo various chemical reactions, including:
Oxidation: The threonine residues can be oxidized to form oxo-threonine derivatives.
Reduction: Reduction reactions can target any disulfide bonds formed during oxidation.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine residues can lead to the formation of oxo-threonine, while reduction can restore the original threonine residues.
Scientific Research Applications
H-DL-xiThr-DL-Pro-DL-Pro-DL-xiThr-NH2 has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of H-DL-xiThr-DL-Pro-DL-Pro-DL-xiThr-NH2 involves its interaction with specific molecular targets. The peptide can bind to proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
- Ac-DL-Tyr-DL-Pro-DL-xiThr-DL-xiThr (1)-DL-Leu-DL-Lys (2)-DL-Tyr-DL-Pro-DL-Ser (3)-DL-Asp (1)-DL-Trp-DL-Glu (3)-DL-Asp (2)-DL-Tyr-OH
- Ac-DL-xiThr(1)-DL-xiIle-DL-Pro-DL-Pro-DL-N(Me)Phe-DL-Val-(1)
Uniqueness
H-DL-xiThr-DL-Pro-DL-Pro-DL-xiThr-NH2 is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of two DL-xiThr and two DL-Pro residues contributes to its stability and potential interactions with other molecules.
Properties
IUPAC Name |
1-[1-(2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5O6/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBQQARAXHVEGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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